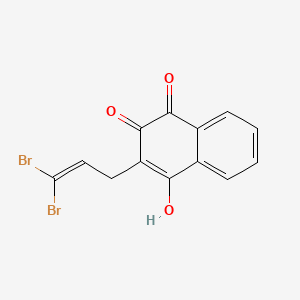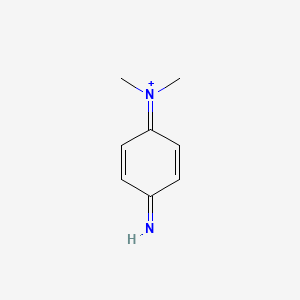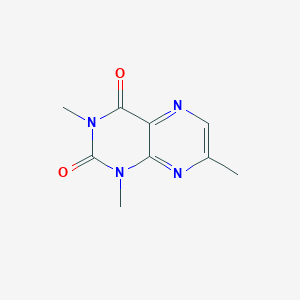
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its unique structure, which includes three methyl groups attached to the pteridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinones, each with distinct chemical and biological properties.
Scientific Research Applications
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, interference with DNA synthesis, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,6-Trimethylpteridine-2,4(1h,3h)-dione
- 1,3,7-Trimethylxanthine
- 1,3,7-Trimethyluric acid
Uniqueness
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is unique due to its specific methylation pattern and its ability to participate in a wide range of chemical reactions. Its structural features confer distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32526-79-7 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1,3,7-trimethylpteridine-2,4-dione |
InChI |
InChI=1S/C9H10N4O2/c1-5-4-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H,1-3H3 |
InChI Key |
AYNMJWQFQJZDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


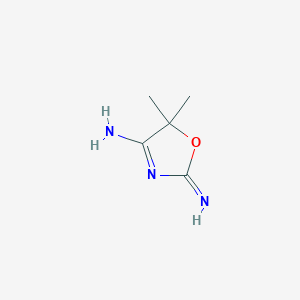
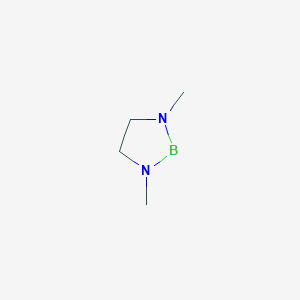
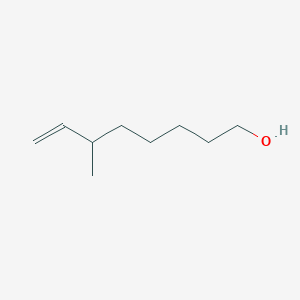
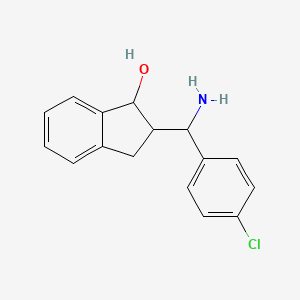
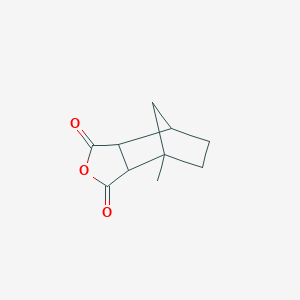
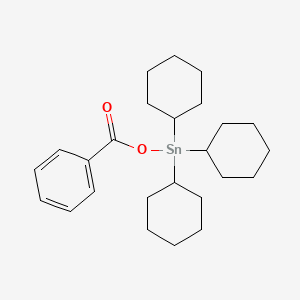


![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
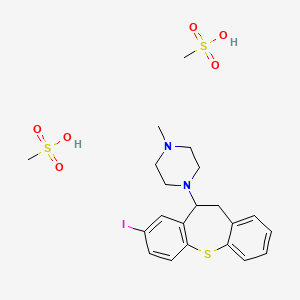
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
